molecular formula C46H56N4O12 B12386385 Glucocorticoid receptor agonist-1-Gly-Glu-Gly

Glucocorticoid receptor agonist-1-Gly-Glu-Gly

Cat. No.: B12386385
M. Wt: 857.0 g/mol
InChI Key: JBLMXRSSIJFWQE-KIUNJQCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucocorticoid receptor agonist-1-Gly-Glu-Gly is a steroid-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to target the glucocorticoid receptor, which plays a crucial role in regulating inflammation, immune response, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-1-Gly-Glu-Gly involves multiple steps, including the conjugation of a glucocorticoid receptor agonist with a Gly-Glu-Gly linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the conjugate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1-Gly-Glu-Gly undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical applications .

Scientific Research Applications

Glucocorticoid receptor agonist-1-Gly-Glu-Gly has a wide range of scientific research applications, including:

Mechanism of Action

Glucocorticoid receptor agonist-1-Gly-Glu-Gly exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to glucocorticoid response elements on DNA. This binding regulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucocorticoid receptor agonist-1-Gly-Glu-Gly is unique due to its specific design as a steroid-linker conjugate, making it highly suitable for the synthesis of antibody-drug conjugates. This specificity allows for targeted delivery and reduced systemic side effects compared to other glucocorticoid receptor agonists .

Properties

Molecular Formula

C46H56N4O12

Molecular Weight

857.0 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[[2-[[4-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]phenyl]methoxymethylamino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C46H56N4O12/c1-44-16-15-31(52)18-30(44)11-12-32-33-19-37-46(36(54)23-51,45(33,2)20-35(53)41(32)44)62-43(61-37)29-9-7-27(8-10-29)17-26-3-5-28(6-4-26)24-60-25-49-39(56)22-48-42(59)34(13-14-40(57)58)50-38(55)21-47/h3-10,15-16,18,32-35,37,41,43,51,53H,11-14,17,19-25,47H2,1-2H3,(H,48,59)(H,49,56)(H,50,55)(H,57,58)/t32-,33-,34-,35-,37+,41+,43+,44-,45-,46+/m0/s1

InChI Key

JBLMXRSSIJFWQE-KIUNJQCTSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC=C(C=C6)COCNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)CO)CCC7=CC(=O)C=CC37C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.